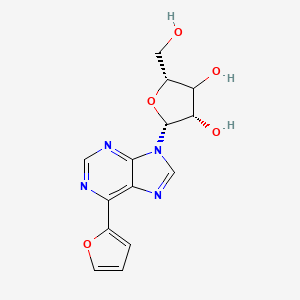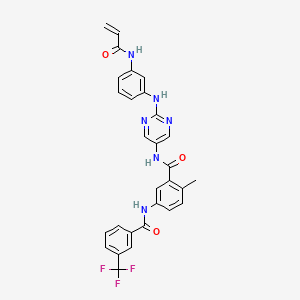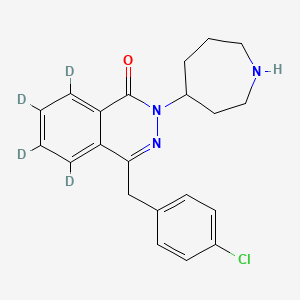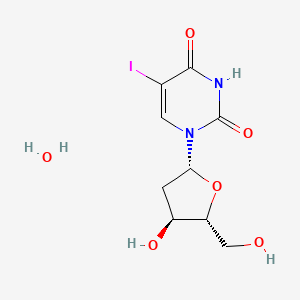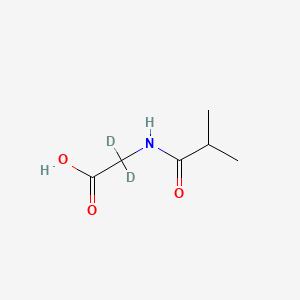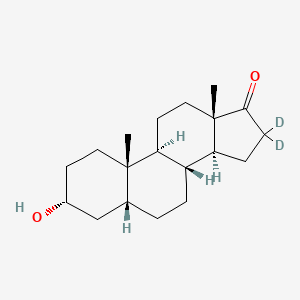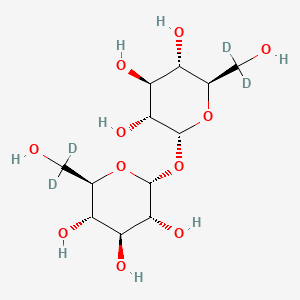
D-(+)-Trehalose-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Trehalose-d4 is a deuterated form of trehalose, a disaccharide composed of two glucose molecules. The “d4” indicates that four hydrogen atoms in the trehalose molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the stability of trehalose under various conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Trehalose-d4 typically involves the enzymatic conversion of glucose to trehalose, followed by the selective deuteration of the hydrogen atoms. The process begins with the enzymatic reaction using trehalose synthase, which catalyzes the formation of trehalose from glucose. The deuteration step involves the use of deuterium oxide (D2O) as a solvent, where the hydrogen atoms are replaced with deuterium under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The process involves the fermentation of glucose using genetically engineered microorganisms that express trehalose synthase. The resulting trehalose is then subjected to deuteration using deuterium oxide in large reactors. The final product is purified through crystallization and filtration processes to obtain high-purity this compound.
化学反応の分析
Types of Reactions
D-(+)-Trehalose-d4 undergoes various chemical reactions, including:
Oxidation: Trehalose can be oxidized to form trehalose-6-phosphate.
Reduction: Reduction reactions can convert trehalose to its corresponding alcohols.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of catalysts and specific solvents to facilitate the exchange of deuterium atoms.
Major Products
The major products formed from these reactions include trehalose derivatives such as trehalose-6-phosphate, trehalose alcohols, and various substituted trehalose compounds.
科学的研究の応用
D-(+)-Trehalose-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of trehalose metabolism.
Biology: Helps in studying the role of trehalose in stress responses and its protective effects on proteins and cellular structures.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to its ability to stabilize proteins and prevent aggregation.
Industry: Used in the food and pharmaceutical industries as a stabilizer and preservative due to its non-reducing nature and high stability.
作用機序
The mechanism of action of D-(+)-Trehalose-d4 involves its interaction with cellular components to stabilize proteins and membranes. Trehalose forms hydrogen bonds with proteins, preventing their denaturation and aggregation. It also interacts with lipid bilayers, enhancing membrane stability under stress conditions. The deuterium atoms in this compound provide additional stability, making it a valuable tool in studying the effects of trehalose in various biological systems.
類似化合物との比較
Similar Compounds
D-(+)-Trehalose: The non-deuterated form of trehalose.
Maltose: Another disaccharide composed of two glucose molecules but with a different glycosidic linkage.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness
D-(+)-Trehalose-d4 is unique due to its deuterium content, which provides enhanced stability and allows for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable in research applications where understanding the precise metabolic pathways and stability of trehalose is crucial.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
346.32 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2 |
InChIキー |
HDTRYLNUVZCQOY-LTVWJWJOSA-N |
異性体SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
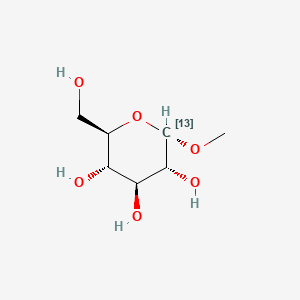
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)

![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)

